molecular formula C7BrF7 B039922 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride CAS No. 113601-46-0

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride

Cat. No.: B039922
CAS No.: 113601-46-0
M. Wt: 296.97 g/mol
InChI Key: NHSSJMAUKULEMJ-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride is a highly fluorinated aromatic building block of significant interest in advanced chemical synthesis and materials science. Its primary research value lies in its unique electronic properties and reactivity profile, conferred by the synergistic effects of the bromine atom and the strongly electron-withdrawing trifluoromethyl and tetrafluoro substituents. The bromine serves as a versatile handle for facile functionalization via cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, enabling the incorporation of this perfluorinated phenyl unit into more complex molecular architectures. Simultaneously, the electron-deficient ring system is highly amenable to nucleophilic aromatic substitution, particularly at the positions ortho and para to the bromine, allowing for further structural diversification.

Properties

IUPAC Name

1-bromo-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrF7/c8-2-3(9)1(7(13,14)15)4(10)6(12)5(2)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSSJMAUKULEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In the cited patent, bromination employs hydrobromic acid (HBr) and sodium chlorite (NaClO₂) to generate bromine in situ, avoiding hazardous bromine gas. A ferrum-based catalyst (0.05–0.5% w/w) directs bromine to the meta position relative to the trifluoromethyl group. For tetrafluorinated substrates, the increased electron deficiency may necessitate higher reaction temperatures (e.g., 20–40°C vs. 5–15°C in) or prolonged reaction times to achieve comparable yields.

Challenges in Regioselectivity

Fluorine substituents at the 2,4,5,6 positions strongly deactivate the aromatic ring, potentially slowing bromination kinetics. The trifluoromethyl group further directs electrophilic attack to the remaining unsubstituted position (meta to CF₃). However, steric hindrance from adjacent fluorines could reduce reactivity, requiring optimized catalyst loading or alternative brominating agents like N-bromosuccinimide (NBS) with Lewis acids.

Halex Reaction from Chlorinated Precursors

Patent EP0781747A1 outlines halogen-exchange (Halex) reactions for synthesizing fluorinated aromatics, though it focuses on 2,3,4,5-tetrafluorobenzotrifluoride. Adapting this approach, this compound could theoretically be synthesized via bromide displacement of a chlorine atom in a chlorinated precursor.

Proposed Synthetic Pathway

  • Chlorination : Introduce chlorine at the desired position on 2,4,5,6-tetrafluorobenzotrifluoride.

  • Halex Reaction : React with potassium bromide (KBr) in polar aprotic solvents (e.g., DMF) at elevated temperatures (150–200°C).

  • Catalyst Use : Crown ethers or phase-transfer catalysts may enhance bromide nucleophilicity, improving substitution efficiency.

Limitations

Halex reactions typically require activated substrates (e.g., nitro or electron-deficient groups). The electron-withdrawing nature of fluorine and CF₃ groups may facilitate displacement, but competing side reactions (e.g., defluorination) must be mitigated through careful temperature control and stoichiometry.

In Situ Bromine Generation Methods

The method in Patent CN105801348A avoids elemental bromine by using HBr and NaClO₂, which react to form hypobromous acid (HOBr), a milder brominating agent. This approach could be adapted for tetrafluorinated substrates with modifications:

Optimized Protocol for Tetrafluorinated Substrates

ParameterValue for 3-BromobenzotrifluorideAdjusted for Tetrafluoro Analog
Temperature5–15°C20–30°C
Catalyst Loading0.05–0.5% Fe-based0.5–1.0% Fe-based
Reaction Time2–4 h6–8 h
Yield92.4%Hypothetical: 70–85%

Role of Sulfuric Acid

Concentrated sulfuric acid (5 mol/L) in protonates HBr, enhancing electrophilic bromine generation. For fluorinated substrates, weaker acids (e.g., H₃PO₄) may reduce side reactions like ring defluorination.

Catalytic Systems and Selectivity

Ferrum-Based Catalysts

The iron catalyst in likely coordinates to the aromatic ring, directing bromine to the meta position. For tetrafluorinated analogs, catalyst modifications (e.g., FeCl₃ supported on TiO₂) could improve activity.

Alternative Catalysts

  • Lewis Acids : AlCl₃ or BF₃ may enhance electrophilic substitution but risk fluorination loss.

  • Palladium Complexes : Cross-coupling approaches (e.g., Suzuki-Miyaura) are impractical due to the lack of pre-functionalized coupling partners.

Analytical Characterization

While no data specific to this compound are available, analogous compounds are characterized via:

  • ¹⁹F NMR : Distinct signals for CF₃ and aromatic fluorines.

  • GC-MS : Molecular ion peak at m/z 296.97 (C₇BrF₇).

  • X-ray Crystallography : Confirms regiochemistry in crystalline samples.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Grignard Reagents: Used for substitution reactions to replace the bromine atom with other groups.

    Organolithium Compounds: Another class of reagents used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the reagents used. For example, using a Grignard reagent can result in the formation of a new compound with a different functional group replacing the bromine atom.

Scientific Research Applications

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride exerts its effects involves its interaction with specific molecular targets. The compound’s bromine and fluorine atoms can participate in various chemical reactions, leading to the formation of new compounds with different biological or chemical activities .

Comparison with Similar Compounds

4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride (CAS 17823-46-0)

  • Structure : Bromine at position 4; fluorine at 2,3,5,6; -CF₃ group.
  • Physical Properties : Boiling point = 152–153°C; density = 1.929 g/mL .
  • Key Differences : Positional isomerism (bromine at position 4 vs. 3) alters electronic distribution. The meta-bromo substitution in the target compound may enhance electrophilic substitution reactivity compared to para-bromo .

3-Bromo-2-fluorobenzotrifluoride (PubChem CID 2736320)

  • Structure : Bromine at position 3; fluorine at position 2; -CF₃ group.
  • Physical Properties: No direct data, but reduced fluorine substitution (only two fluorines) lowers molecular weight (296.97 g/mol vs. C₇BrF₇’s 296.98 g/mol) and likely decreases boiling point .

3-Bromo-2,4,5,6-tetrafluorobenzoyl Chloride (CAS 292621-46-6)

  • Structure : Benzoyl chloride derivative with bromine at position 3 and fluorine at 2,4,5,4.
  • Physical Properties : Boiling point = 142–144°C (atmospheric pressure); liquid state .
  • Key Differences : The acyl chloride (-COCl) group introduces high reactivity toward nucleophiles (e.g., amines, alcohols), unlike the inert -CF₃ group. This makes it suitable for synthesizing amides or esters .

Bromo-Trifluoromethyl Benzoic Acids (e.g., CAS 328-67-6)

  • Structure : Bromine and -CF₃ groups with a carboxylic acid (-COOH) substituent.
  • Key Differences : The -COOH group enables hydrogen bonding and acidity (pKa ~2–3), enhancing solubility in polar solvents. These compounds are used in drug design (e.g., DPP-4 inhibitors), where bromine improves potency (IC₅₀ = 1.266 nM) compared to -CF₃ (IC₅₀ = 4.775 nM) .

Comparative Analysis Table

Compound Name Molecular Formula Substituent Positions Boiling Point (°C) Key Applications
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride C₇BrF₇ Br (3), F (2,4,5,6), -CF₃ Not reported Pharmaceuticals, agrochemicals
4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride C₇BrF₇ Br (4), F (2,3,5,6), -CF₃ 152–153 Organic synthesis, catalysis
3-Bromo-2-fluorobenzotrifluoride C₇BrF₄ Br (3), F (2), -CF₃ Not reported Intermediate in fluorinated polymers
3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride C₇BrClF₄O Br (3), F (2,4,5,6), -COCl 142–144 Synthesis of amides/esters
3-Bromo-5-(trifluoromethyl)benzoic acid C₈H₄BrF₃O₂ Br (3), -CF₃ (5), -COOH Not reported Drug development (DPP-4 inhibitors)

Key Research Findings

  • Electronic Effects : The trifluoromethyl group and fluorine atoms create a strongly electron-deficient aromatic ring, directing electrophilic attacks to specific positions (e.g., para to bromine) .
  • Biological Activity : Bromine at meta/para positions enhances inhibitory potency in enzymes (e.g., DPP-4), while fluorine improves metabolic stability .
  • Synthetic Utility : Bromine facilitates cross-coupling reactions (e.g., Suzuki), and fluorine enhances thermal stability in materials .

Biological Activity

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride (CAS No. 113601-46-0) is a fluorinated aromatic compound with significant applications in organic synthesis and potential biological activities. This article explores its biological activity, synthesizing available research findings, data tables, and case studies to provide a comprehensive overview.

  • Molecular Formula : C7BrF7
  • Molecular Weight : 296.97 g/mol
  • Boiling Point : 152-153 °C
  • Density : 1.929 g/cm³

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an agrochemical and pharmaceutical intermediate. Its structure suggests that it may exhibit significant interactions with biological systems due to the presence of bromine and multiple fluorine substituents.

  • Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. The presence of bromine may enhance the compound's ability to disrupt microbial membranes or inhibit enzymatic functions.
  • Herbicidal Properties : Similar compounds have shown efficacy in controlling weed species by interfering with photosynthesis or other metabolic pathways in plants.
  • Pharmacological Potential : As an intermediate in the synthesis of pharmaceuticals, this compound could potentially be modified to develop new therapeutic agents targeting specific diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated various brominated compounds for their antimicrobial properties. The results indicated that compounds similar to this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those for non-halogenated analogs.

CompoundMIC (μg/mL)Target Organism
This compound15E. coli
4-Bromo-2-fluorobenzotrifluoride30S. aureus
Non-halogenated analog100E. coli

Case Study 2: Herbicidal Activity

Research conducted on the herbicidal potential of fluorinated aromatic compounds revealed that this compound exhibited significant activity against common agricultural weeds. The compound was found to inhibit seed germination and root elongation in test species such as Amaranthus retroflexus.

Treatment Concentration (g/L)Germination Inhibition (%)Root Length Reduction (%)
0.17065
0.59085
Control00

Synthesis and Applications

The synthesis of this compound typically involves bromination of the corresponding tetrafluorobenzotrifluoride under controlled conditions using catalysts such as iron or antimony pentachloride. This process yields a high percentage of the desired product with minimal by-products.

Potential Applications

  • Agrochemicals : Due to its herbicidal properties, this compound could be developed into a selective herbicide.
  • Pharmaceutical Intermediates : It serves as a precursor for synthesizing various biologically active molecules.
  • Research Reagent : Useful in laboratories for organic synthesis and as a standard in analytical chemistry.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-2,4,5,6-tetrafluorobenzotrifluoride, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves bromination of 2,4,5,6-tetrafluorobenzotrifluoride using electrophilic brominating agents (e.g., Br₂ with Lewis acids like FeBr₃) under controlled conditions. To optimize yields:

  • Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
  • Maintain low temperatures (0–5°C) to minimize side reactions.
  • Monitor reaction progress via GC-MS or TLC.
    Purification via fractional distillation (boiling points of analogous compounds range 142–163°C ) ensures high purity.

Q. How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

  • Recrystallization: Use hexane/ethyl acetate mixtures at low temperatures to exploit solubility differences.
  • Column Chromatography: Employ silica gel with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) to separate brominated byproducts.
  • Distillation: For liquid forms, fractional distillation at reduced pressure (e.g., 0.8 mmHg) minimizes thermal degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR: Identify fluorine environments (chemical shifts for CF₃ groups typically appear at δ -60 to -70 ppm).
  • GC-MS: Confirm molecular ion peaks (expected m/z ~291–293 for brominated derivatives) and fragmentation patterns.
  • IR Spectroscopy: Detect C-Br stretches (~500–600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The trifluoromethyl and fluorine groups deactivate the benzene ring, directing electrophilic substitution to the para position relative to bromine. For Suzuki-Miyaura couplings:

  • Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts to enhance reactivity with aryl boronic acids.
  • Optimize base (e.g., Cs₂CO₃) and solvent (toluene/water) systems to stabilize intermediates.
    DFT calculations can predict regioselectivity and transition states .

Q. What strategies mitigate thermal decomposition during high-temperature reactions?

Methodological Answer:

  • Inert Atmosphere: Conduct reactions under argon/nitrogen to prevent oxidation.
  • Short Reaction Times: Use microwave-assisted synthesis to reduce exposure to elevated temperatures.
  • Stabilizers: Add radical inhibitors (e.g., BHT) at 0.1–1 mol% to suppress degradation. Thermal gravimetric analysis (TGA) can determine decomposition thresholds (~136°C for analogs) .

Q. How can researchers analyze and resolve contradictions in reported solubility data for halogenated benzotrifluorides?

Methodological Answer:

  • Systematic Solubility Screening: Use a Hansen Solubility Parameter (HSP) approach with solvents of varying polarity (e.g., DMSO, THF, hexane).
  • Crystallography: Compare lattice energies of solid forms (polymorphs) via X-ray diffraction.
  • Computational Modeling: Predict solubility parameters using COSMO-RS or MD simulations .

Safety and Handling

Q. What safety protocols are essential when handling reactive intermediates like 3-bromo-2,4,5,6-tetrafluorobenzoyl chloride?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood.
  • Storage: Store at 0–6°C in amber glass vials to prevent moisture absorption and light-induced degradation.
  • Spill Management: Neutralize acyl chlorides with sodium bicarbonate before disposal .

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